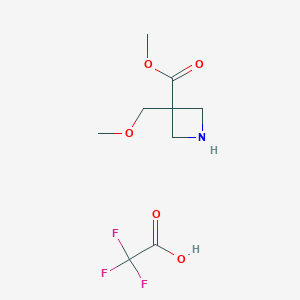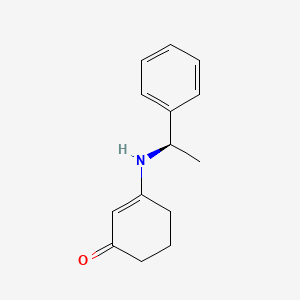
Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 2411288-03-2 . It has a molecular weight of 206.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate” such as melting point, boiling point, density, and vapor pressure are not provided in the search results .科学的研究の応用
Medicinal Chemistry
Naphthyridine derivatives, including “Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate”, have significant importance in the field of medicinal chemistry. Many of these compounds exhibit a great variety of biological activities .
Anticancer Applications
Specifically, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer . They have been studied for their anticancer activity on different cancer cell lines .
Anti-HIV Applications
1,6-naphthyridines have also been studied for their potential anti-HIV (Human Immunodeficiency Virus) activity .
Antimicrobial Applications
These compounds have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .
Analgesic Applications
1,6-naphthyridines have been studied for their analgesic (pain-relieving) properties .
Anti-inflammatory Applications
These compounds have also demonstrated anti-inflammatory activities, which could be useful in the treatment of various inflammatory conditions .
Antioxidant Applications
1,6-naphthyridines have shown antioxidant activities, which could be beneficial in combating oxidative stress-related conditions .
Synthesis of Other Compounds
“Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate” can be used in the synthesis of other compounds. For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines .
特性
IUPAC Name |
methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-9(11(14)15-2)6-8-4-3-5-12-10(8)13-7/h6H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKQINOSRVUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCNC2=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)

![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)
![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)





![3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882963.png)
![3-[(3-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2882965.png)